7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-1-carbonitrile is an organic compound characterized by a unique structure comprising a boron-containing dioxaborolane ring linked to an isoquinoline core that features a nitrile group. Its molecular formula is and it has a molecular weight of approximately 280.1 g/mol. This compound is notable for its potential applications in organic synthesis and medicinal chemistry.
The primary synthetic route for 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-1-carbonitrile involves the borylation of isoquinoline derivatives. A common method includes a palladium-catalyzed cross-coupling reaction between isoquinoline-1-carbonitrile and bis(pinacolato)diboron. The reaction typically occurs in the presence of a base like potassium carbonate and a ligand such as triphenylphosphine under inert conditions at elevated temperatures.
Key reactions involving this compound include:
The synthesis of this compound primarily involves:
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-1-carbonitrile has several applications:
While specific interaction studies on 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-1-carbonitrile are not extensively documented, the compound's reactivity profile suggests it may engage in various chemical interactions typical of boron-containing compounds. Its mechanism of action often involves forming complexes with transition metals during catalysis processes .
Several compounds share structural features with 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-1-carbonitrile. Here are some notable examples:
Compound Name | CAS Number | Structural Features | Similarity |
---|---|---|---|
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile | 741709-63-7 | Picoline derivative with dioxaborolane | 0.94 |
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline | 1082947-07-6 | Isoquinoline derivative with dioxaborolane | 0.92 |
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile | 1150561-70-8 | Methylated picolinonitrile variant | 0.91 |
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)pyridine | 610768-32-6 | Methylated pyridine derivative | 0.90 |
These compounds exhibit varying degrees of similarity based on their structural components and functional groups but share the commonality of the boron-containing dioxaborolane moiety that contributes to their reactivity and potential applications in organic synthesis and medicinal chemistry .
The uniqueness of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)isoquinoline−1-carbonitrile lies in its specific combination of an isoquinoline framework with a nitrile group and the dioxaborolane ring structure which may provide distinct properties compared to its analogs.